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Compound of Interest

Compound Name: TED-347

Cat. No.: B611275 Get Quote

Welcome to the technical support center for TED-347, a potent, irreversible, and covalent

inhibitor of the YAP-TEAD protein-protein interaction. This resource is designed for

researchers, scientists, and drug development professionals to help troubleshoot and mitigate

potential off-target effects during their experiments with TED-347.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TED-347?

A1: TED-347 is a potent, irreversible, covalent, and allosteric inhibitor of the protein-protein

interaction between Yes-associated protein (YAP) and TEA domain transcription factors

(TEAD).[1][2][3] It specifically and covalently binds to a conserved cysteine residue (Cys-367 in

TEAD4) located in the central pocket of TEAD proteins.[1][2] This covalent modification blocks

the transcriptional activity of TEAD and has demonstrated anti-tumor activity.[1][2]

Q2: How selective is TED-347 for TEAD proteins?

A2: TED-347 has been shown to be selective for TEADs, inhibiting TEAD2 with similar efficacy

to TEAD4.[1] Studies have also indicated that TED-347 does not inhibit the uPAR-uPA or

Cav2.2 α-β protein-protein interactions, suggesting a degree of specificity.[1][2] However, like

many covalent inhibitors with highly electrophilic "warheads," the potential for off-target

interactions with other cysteine-containing proteins exists and should be experimentally

evaluated in your system.[4][5]
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Q3: What are the potential off-target effects of TED-347?

A3: While specific off-target interactions of TED-347 have not been extensively published,

potential off-target effects of covalent inhibitors are generally driven by the reactivity of the

electrophilic warhead with nucleophilic residues (like cysteine) on other proteins. Unintended

binding to other kinases or proteins involved in critical cellular signaling pathways could lead to

unexpected phenotypic outcomes. Therefore, it is crucial to experimentally determine the off-

target profile of TED-347 in your specific cellular context.

Q4: How can I assess the on-target engagement of TED-347 in my cells?

A4: Several methods can be used to confirm that TED-347 is engaging with TEAD proteins in

your cellular model:

Co-Immunoprecipitation (Co-IP): A successful Co-IP experiment showing reduced interaction

between YAP and TEAD in the presence of TED-347 is a strong indicator of on-target

activity.[1][6]

TEAD Luciferase Reporter Assay: A decrease in the signal from a TEAD-responsive

luciferase reporter construct after treatment with TED-347 indicates inhibition of TEAD

transcriptional activity.[7]

Cellular Thermal Shift Assay (CETSA): Ligand binding can alter the thermal stability of a

protein. CETSA can be used to demonstrate direct engagement of TED-347 with TEAD

proteins in a cellular environment.[8][9][10]

Western Blot for Downstream Targets: Analyzing the protein levels of known YAP/TEAD

target genes (e.g., CTGF, CYR61, ANKRD1) can confirm the functional consequence of

TEAD inhibition.[1][2][11]

Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target

effects of TED-347.

Problem: Unexpected or inconsistent experimental results after TED-347 treatment.
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This could manifest as unexpected cell toxicity, altered signaling in pathways unrelated to

Hippo, or irreproducible data.

Troubleshooting Workflow:

Start: Unexpected Results with TED-347

Step 1: Confirm On-Target Engagement
(Co-IP, Reporter Assay, CETSA, Western Blot)

On-target engagement confirmed?

Troubleshoot On-Target Activity
(Concentration, Incubation Time, Cell Line)

No

Step 2: Profile for Off-Targets
(Kinome Scan, ABPP, Proteome-wide CETSA)

Yes

Off-targets identified?

Consider other experimental variables
(Reagents, Cell Culture Conditions)

No

Step 3: Mitigate Off-Target Effects

Yes

Dose Reduction | Alternative Inhibitor | Target Validation (siRNA/CRISPR)

Click to download full resolution via product page

Caption: A troubleshooting workflow for addressing unexpected results with TED-347.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b611275?utm_src=pdf-body-img
https://www.benchchem.com/product/b611275?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary
Parameter Value Target/System Reference

EC50 5.9 µM
TEAD4-Yap1 protein-

protein interaction
[1][3][7]

Ki 10.3 µM
Covalent binding to

Cys-367 of TEAD4
[1][2]

Inactivation t1/2∞ 18.2 hours
Maximum rate of

TEAD4 inactivation
[1][2]

Effective

Concentration
0.5 - 100 µM

Inhibition of GBM43

cancer cell viability
[1]

Effective

Concentration
5 µM

Inhibition of Myc-

TEAD4 and FLAG-

Yap1 co-

immunoprecipitation

[1]

Effective

Concentration
10 µM

Significant reduction

in CTGF transcript

levels

[1]

Experimental Protocols
Protocol 1: Kinome Profiling to Identify Off-Target
Kinase Interactions
Objective: To identify potential off-target kinase inhibitors of TED-347. This is a common first

step as many signaling pathways are regulated by kinases.

Methodology:

Service Provider Selection: Engage a commercial service provider that offers kinome

profiling services (e.g., KINOMEscan™, Reaction Biology). These services typically screen

compounds against a large panel of purified, active kinases.
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Compound Submission: Provide a high-purity sample of TED-347 at the concentration

specified by the provider. A common screening concentration is 10 µM.

Assay Principle: These assays are often competition binding assays where the ability of

TED-347 to displace a known ligand from the kinase active site is measured.

Data Analysis: The service provider will return a list of kinases that show significant binding

to TED-347, often expressed as a percentage of inhibition or a dissociation constant (Kd).

Hit Validation: Potential off-target kinases identified in the primary screen should be validated

using orthogonal assays, such as in vitro kinase activity assays in the presence of varying

concentrations of TED-347.

Protocol 2: Activity-Based Protein Profiling (ABPP) for
Proteome-Wide Off-Target Identification
Objective: To identify a broader range of potential off-targets of TED-347 in a cellular context by

leveraging its covalent binding mechanism.

Methodology:

Probe Synthesis: Synthesize an alkyne- or azide-functionalized version of TED-347. This

"clickable" tag will allow for the subsequent enrichment of covalently bound proteins.

Cell Treatment: Treat your cell line of interest with the tagged TED-347 probe at a

concentration determined to be effective for on-target inhibition. Include a vehicle control

(e.g., DMSO).

Cell Lysis: Lyse the cells under denaturing conditions to preserve the covalent adducts.

Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-

promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a reporter tag (e.g., biotin)

to the probe-labeled proteins.

Enrichment: Use streptavidin-coated beads to enrich for the biotinylated proteins.
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On-Bead Digestion: Digest the enriched proteins into peptides using a protease (e.g.,

trypsin).

Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass

spectrometry (LC-MS/MS) to identify the proteins that were covalently modified by the TED-
347 probe.

Data Analysis: Compare the identified proteins from the probe-treated sample to the vehicle

control to identify specific off-targets.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for
Target Engagement Validation
Objective: To confirm the engagement of TED-347 with a putative off-target protein in intact

cells.

Methodology:

Cell Culture and Treatment: Culture your cells of interest and treat them with TED-347 at

various concentrations or with a vehicle control.

Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-

70°C) for a short period (e.g., 3 minutes).

Lysis and Centrifugation: Lyse the cells by freeze-thawing and separate the soluble fraction

(containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by

centrifugation.

Protein Quantification and Western Blot: Quantify the total protein concentration in the

soluble fraction. Analyze the abundance of the putative off-target protein in the soluble

fractions by Western blot using a specific antibody.

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the

melting curve to a higher temperature in the presence of TED-347 indicates that the

compound is binding to and stabilizing the protein.

Signaling Pathway and Workflow Diagrams
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Caption: The Hippo Signaling Pathway and the mechanism of action of TED-347.
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Start: Characterize TED-347 Activity

Confirm On-Target Activity
(Co-IP, Reporter Assay, CETSA)

Off-Target Discovery
(Kinome Profiling, ABPP)

Off-Target Validation
(CETSA, in vitro activity assays)

Assess Phenotypic Consequence
(Cell viability, signaling pathway analysis)

Mitigation Strategy
(Dose optimization, analog synthesis, target KO)

End: Characterized Inhibitor

Click to download full resolution via product page

Caption: An experimental workflow for identifying and mitigating off-target effects of TED-347.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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